

An In-depth Technical Guide to (-)-Chrysanthenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Chrysanthenone

Cat. No.: B12709620

[Get Quote](#)

This technical guide provides a comprehensive overview of **(-)-Chrysanthenone**, a bicyclic monoterpene of interest to researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical identity, physicochemical properties, synthesis, spectroscopic data, and known biological activities, with a focus on its anti-inflammatory and analgesic properties.

Chemical Identity and Physicochemical Properties

(-)-Chrysanthenone is the levorotatory enantiomer of chrysanthenone. Its chemical structure and key identifying information are presented below.

Identifier	Value
IUPAC Name	(1R,5S)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one
CAS Number	58437-73-3
Molecular Formula	C ₁₀ H ₁₄ O
Molecular Weight	150.22 g/mol [1]

A summary of its known physicochemical properties is provided in the following table.

Property	Value	Source
Boiling Point	88-89 °C at 12 mmHg	[2]
Optical Rotation [α] _D	-37° (c = 2.1 in chloroform)	[2]
UV max	290 nm (ϵ 120)	[2]

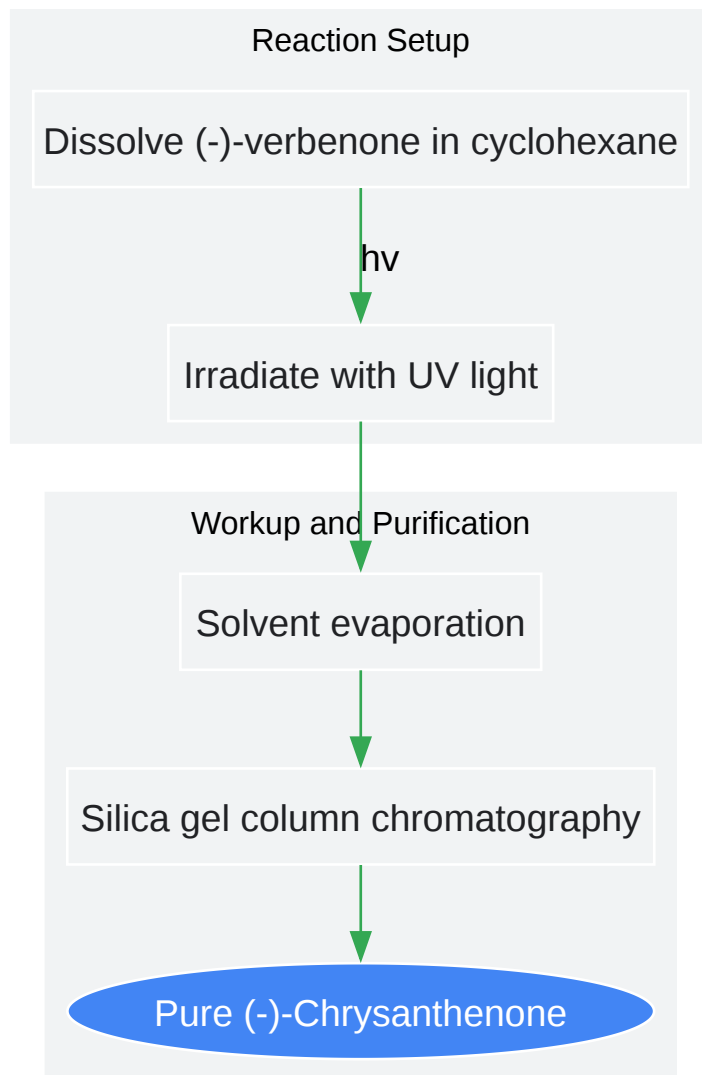
Synthesis of (-)-Chrysanthenone

The primary synthetic route to **(-)-Chrysanthenone** is through the photochemical rearrangement of (-)-verbenone. This reaction proceeds via a Norrish Type I cleavage.

Experimental Protocol: Photochemical Rearrangement of (-)-Verbenone

A solution of (-)-verbenone in an inert solvent, such as cyclohexane, is irradiated with ultraviolet light. The reaction progress can be monitored by techniques like gas chromatography (GC) to determine the conversion of the starting material and the formation of **(-)-Chrysanthenone**. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product can be purified using column chromatography on silica gel to yield pure **(-)-Chrysanthenone**.

Workflow for the Synthesis of (-)-Chrysanthenone

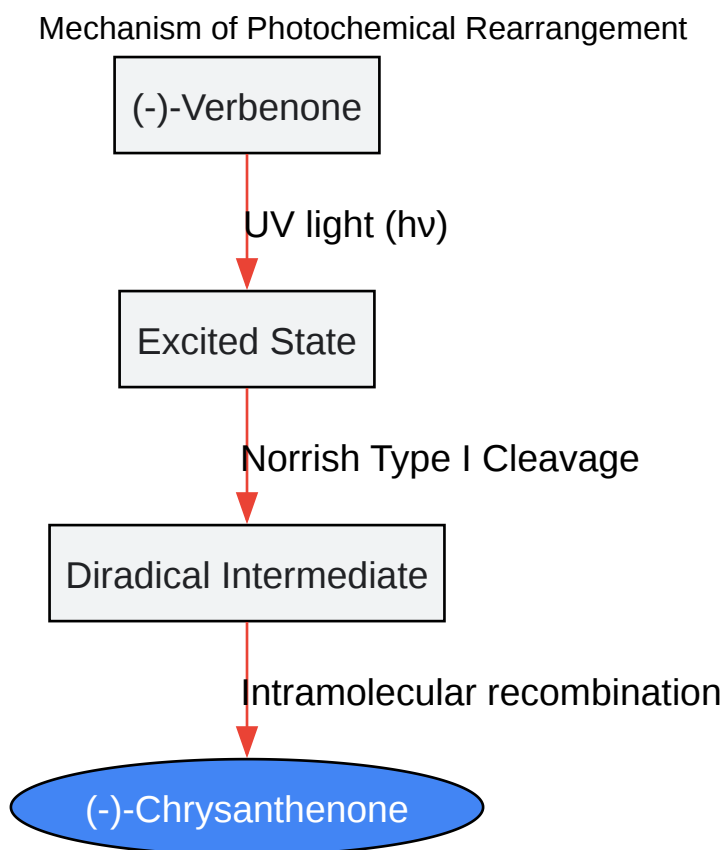


[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **(-)-Chrysanthenone**.

Reaction Mechanism

The photochemical rearrangement of verbenone to chrysanthenone is a well-documented example of a Norrish Type I reaction.



[Click to download full resolution via product page](#)

Caption: The key steps in the photochemical conversion of verbenone to chrysanthenone.

Spectroscopic Data

The structural elucidation of **(-)-Chrysanthenone** is supported by various spectroscopic techniques.

Spectroscopic Data	Observations
Mass Spectrometry (EI)	Key fragments (m/z): 150 (M+), 135, 122, 107, 91, 79.[3]
UV-Vis Spectroscopy	λ_{max} at 290 nm, characteristic of an α,β -unsaturated ketone.[2]
Nuclear Magnetic Resonance (NMR)	Computed ^1H and ^{13}C NMR data are available in public databases such as PubChem.[1]
Infrared (IR) Spectroscopy	Expected to show a strong absorption band around $1700\text{-}1725\text{ cm}^{-1}$ for the carbonyl group and around $1600\text{-}1650\text{ cm}^{-1}$ for the C=C double bond.

Biological Activities

(-)-Chrysanthenone has been investigated for several biological activities, with the most detailed studies focusing on its anti-inflammatory and analgesic effects.

Anti-inflammatory and Analgesic Activity

A study has demonstrated the in vivo anti-inflammatory and analgesic potential of chrysanthenone.[4][5]

The anti-inflammatory activity was evaluated using the carrageenan-induced paw edema model.[4] Male rats were divided into groups and administered chrysanthenone orally at a dose of 150 mg/kg body weight. One hour after administration, edema was induced by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw. The paw volume was measured at various time points after the carrageenan injection to determine the percentage of edema inhibition.[4]

Treatment	Dose (mg/kg)	Maximum Edema Inhibition (%)
Chrysanthenone	150	83.3 ± 0.00
Diclofenac (1%)	-	88.6 ± 0.81
Chrysanthenone + Thymol	150	97.0 ± 3.7

Data from a study evaluating the anti-inflammatory effects of chrysanthenone.[4]

Antimicrobial and Insecticidal Activities

While **(-)-Chrysanthenone** is reported to possess antimicrobial and insecticidal properties, detailed quantitative studies with specific minimum inhibitory concentrations (MIC) against a broad panel of microbes or lethal dose (LD50) values for various insect species are not extensively available in the reviewed literature. Further research is required to fully characterize these potential applications.

Conclusion

(-)-Chrysanthenone is a readily accessible chiral monoterpenoid with demonstrated anti-inflammatory and analgesic properties. Its synthesis from the naturally abundant (-)-verbenone makes it an attractive starting material for further chemical derivatization and biological evaluation. The detailed experimental protocols and quantitative data provided herein for its anti-inflammatory effects offer a solid foundation for researchers interested in exploring its therapeutic potential. Further in-depth studies are warranted to fully elucidate its antimicrobial and insecticidal activities, including the determination of their respective potencies and mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-Chrysanthenone | C₁₀H₁₄O | CID 12303211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chrysanthenone [drugfuture.com]
- 3. Bicyclo[3.1.1]hept-2-en-6-one, 2,7,7-trimethyl- [webbook.nist.gov]
- 4. fmjpublishing.com [fmjpublishing.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (-)-Chrysanthenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12709620#chrysanthenone-iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com